Hydroxy Ipronidazole

Vue d'ensemble

Description

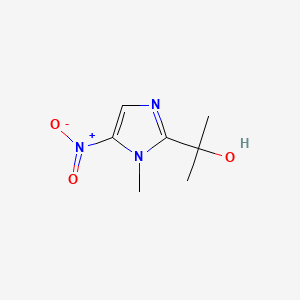

Hydroxy Ipronidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes. This particular compound is characterized by the presence of a nitro group at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring, along with three methyl groups attached to the alpha carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Ipronidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols, including the use of microwave-assisted reactions for efficient synthesis of substituted imidazoles . The process often includes the use of ammonium acetate and urotropine in solventless conditions to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy Ipronidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: tert-Butylhydroperoxide, nickel catalysts.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophiles like amines or thiols.

Major Products:

Oxidation: Corresponding oxides.

Reduction: Amino derivatives.

Substitution: Substituted imidazole derivatives.

Applications De Recherche Scientifique

Hydroxy-ipronidazole is a metabolite of ipronidazole, a nitroimidazole antibiotic used in veterinary medicine to combat anaerobic bacterial and parasitic infections . Analytical standards of Hydroxy-ipronidazole are available for research and analytical applications .

Analytical Standard

- Analytical Use Hydroxy-ipronidazole is used as an analytical standard .

- Chromatography Hydroxy-ipronidazole can be used with high-performance liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) and ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) .

Detection and Quantification in Complex Matrices

- Ultra-High Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UHPLC-MS/MS) An analytical method using UHPLC-MS/MS has been developed and validated for the confirmatory analysis of nitroimidazoles and their hydroxy metabolites, including hydroxy-ipronidazole, in honey. This method involves dissolving honey samples in a formic acid solution, followed by isolation and enrichment of nitroimidazoles and their metabolites using dispersive-solid phase extraction with a mixed-mode strong cation-exchange sorbent .

- Limits of Detection and Quantification The limits of detection and quantification for nitroimidazoles and their metabolites, including hydroxy-ipronidazole, are in the ranges of 0.02–0.07 µg/kg and 0.05–0.2 µg/kg, respectively .

- Electrospray Ionization (ESI) LC/MS/MS Hydroxy-ipronidazole (IPROH) is subjected to electrospray ionization to produce protonated molecular ions, which are then isolated and subjected to secondary ionization and monitored for selected daughter ions . Confirmation of analyte identity in a test sample extract is based on comparison of its retention time and daughter ion relative abundances against those recorded for a reference standard . This method is applicable to swine and poultry muscle extracts .

Veterinary Drug Residue Analysis

- Residue Studies Tissues of swine treated with a therapeutic dose of ipronidazole via an aqueous oral solution were found to be free of residues at 6 days of withdrawal .

- Multi-Residue Analysis Hydroxy-ipronidazole is one of 122 priority veterinary drugs (VDs) that can be analyzed in meat using a 12-minute analytical method .

- Analysis of Veterinary Drugs in Chicken Calibration curves constructed from standards prepared in reagents and chicken sample matrix demonstrated good linearity with a correlation coefficient (R2) larger than 0.99 . The method was also found to demonstrate good precision with RSD of less than 20% for almost all of the drugs studied .

Mécanisme D'action

The mechanism of action of Hydroxy Ipronidazole involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

1H-Imidazole, 2-methyl-: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

2-Aminoimidazole: Contains an amino group instead of a hydroxymethyl group, leading to different chemical properties and applications.

4(5)-Hydroxymethylimidazole: Similar in having a hydroxymethyl group but differs in the position of substitution.

Uniqueness: Hydroxy Ipronidazole is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

Hydroxy ipronidazole, also known as ipronidazole-OH, is a significant metabolite of the nitroimidazole antibiotic ipronidazole. This compound has garnered attention due to its biological activity, particularly its potential mutagenic and carcinogenic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 35175-14-5 |

| Molecular Formula | C₇H₁₁N₃O₃ |

| Molecular Weight | 185.181 g/mol |

| Density | 1.34 g/cm³ |

| Melting Point | 108-110°C |

| Boiling Point | 367.7°C |

| Flash Point | 176.2°C |

This compound is structurally similar to other nitroimidazoles, which are known for their broad-spectrum antimicrobial properties. However, this compound's biological activity raises concerns regarding its mutagenic potential, similar to its parent compound, ipronidazole .

This compound exerts its biological effects primarily through the following mechanisms:

- Antimicrobial Activity : Like other nitroimidazoles, this compound demonstrates antibacterial and antiparasitic properties. It is effective against anaerobic bacteria and protozoa by disrupting DNA synthesis through the formation of reactive intermediates .

- Mutagenicity : Studies have indicated that this compound may possess mutagenic properties, raising concerns about its safety in therapeutic applications. The compound's ability to form DNA adducts contributes to its potential carcinogenicity .

- Anticoccidial Effects : this compound has been studied for its anticoccidial activity in veterinary medicine, particularly in poultry. It helps control infections caused by Eimeria species .

Study on Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. Using the sulforhodamine B (SRB) assay, researchers found that this compound exhibited significant cytotoxicity against human colon adenocarcinoma (HT-29) cells with an IC50 value of 6.92 ± 0.49 µg/ml . This suggests that this compound may have potential as an anticancer agent.

Detection and Analysis

A confirmatory analysis method was developed for detecting hydroxy metabolites of nitroimidazoles in various matrices, including honey and muscle samples. The study employed ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), demonstrating high recovery rates (90.2% - 105.6%) and sensitivity for quantifying this compound in complex samples . This method enhances the ability to monitor residues in food products, ensuring consumer safety.

Propriétés

IUPAC Name |

2-(1-methyl-5-nitroimidazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188664 | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-14-5 | |

| Record name | L 12407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-methanol, alpha,alpha,1-trimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYIPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8775PKJ47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.